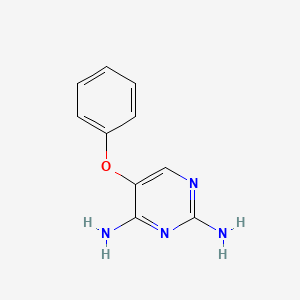![molecular formula C16H14N2O3Se B12907588 Isoxazole, 4,5-dihydro-3-(4-nitrophenyl)-5-[(phenylseleno)methyl]- CAS No. 833462-36-5](/img/structure/B12907588.png)
Isoxazole, 4,5-dihydro-3-(4-nitrophenyl)-5-[(phenylseleno)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Nitrophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole is a complex organic compound that features a nitrophenyl group, a phenylselanyl group, and a dihydroisoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzaldehyde with phenylselanyl acetic acid in the presence of a base to form an intermediate, which is then cyclized to produce the final dihydroisoxazole compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reactive intermediates and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Nitrophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of selenoxide derivatives.
Reduction: Formation of 3-(4-aminophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Nitrophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of 3-(4-Nitrophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylselanyl group can undergo redox reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Nitrophenyl)-5-methyl-4,5-dihydroisoxazole
- 3-(4-Nitrophenyl)-5-((phenylthio)methyl)-4,5-dihydroisoxazole
- 3-(4-Nitrophenyl)-5-((phenylsulfonyl)methyl)-4,5-dihydroisoxazole
Uniqueness
3-(4-Nitrophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole is unique due to the presence of the phenylselanyl group, which imparts distinct redox properties compared to similar compounds with sulfur or oxygen analogs
Eigenschaften
CAS-Nummer |
833462-36-5 |
|---|---|
Molekularformel |
C16H14N2O3Se |
Molekulargewicht |
361.3 g/mol |
IUPAC-Name |
3-(4-nitrophenyl)-5-(phenylselanylmethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H14N2O3Se/c19-18(20)13-8-6-12(7-9-13)16-10-14(21-17-16)11-22-15-4-2-1-3-5-15/h1-9,14H,10-11H2 |
InChI-Schlüssel |
RETJLGQEHVRPFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(ON=C1C2=CC=C(C=C2)[N+](=O)[O-])C[Se]C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


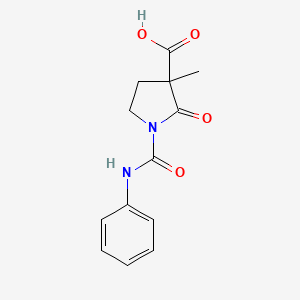

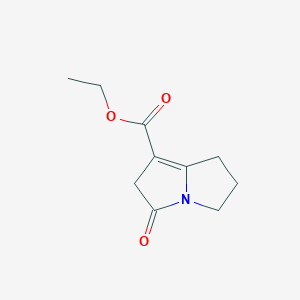
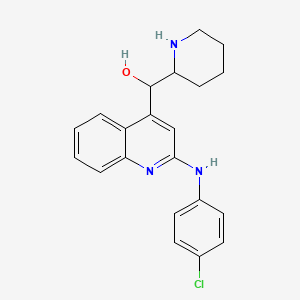
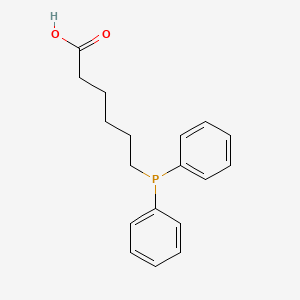
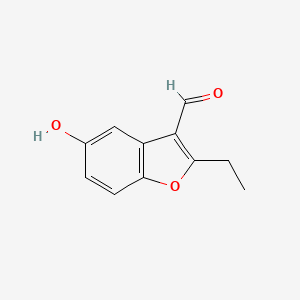
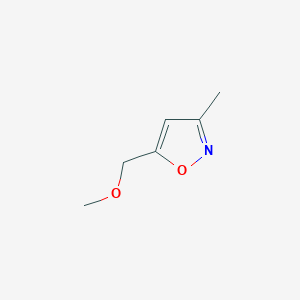
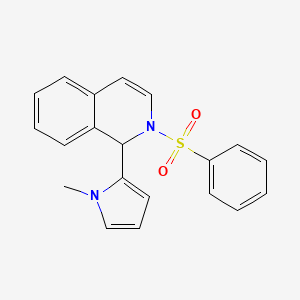

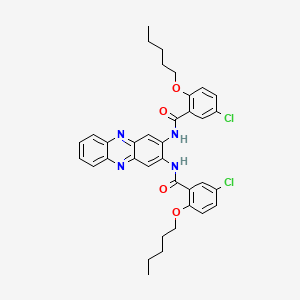

![3-Phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12907581.png)

